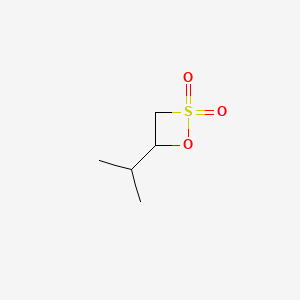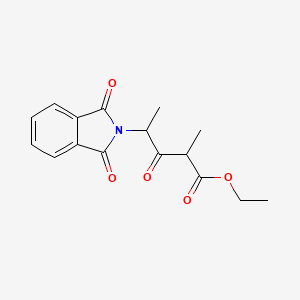
Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate exerts its effects involves interactions with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold and exhibits similar reactivity and applications.
Phthalimide: Another compound with a similar structure, used in various chemical and biological applications.
Thalidomide: A well-known drug with an isoindoline-1,3-dione moiety, used for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Its combination of an isoindoline-1,3-dione moiety with an ethyl ester group makes it a versatile compound for various synthetic and research purposes .
Eigenschaften
CAS-Nummer |
53100-42-8 |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
PXUJMAWWBHGXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


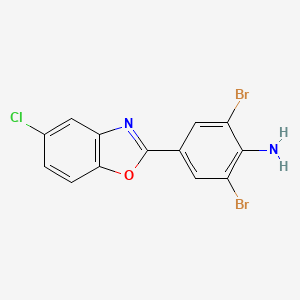
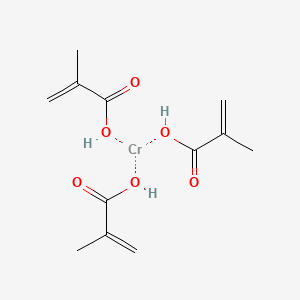
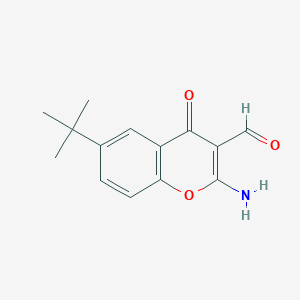
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
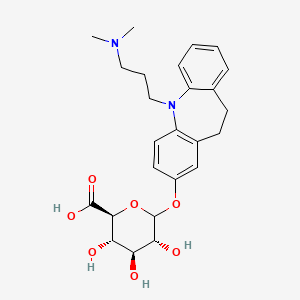


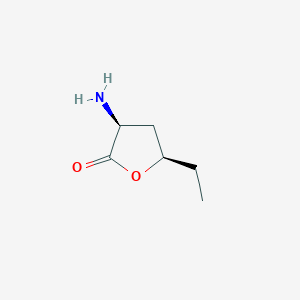

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


